molecular formula C12H19N3O3 B7663878 2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid

2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid

Cat. No.: B7663878
M. Wt: 253.30 g/mol
InChI Key: NSKILYORWZKBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It stimulates the secretion of growth hormone, leading to an increase in insulin-like growth factor 1 (IGF-1) levels in the body. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of metabolism, aging, and body composition.

Mechanism of Action

2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid works by stimulating the secretion of growth hormone through the activation of the ghrelin receptor. This leads to an increase in IGF-1 levels, which promotes the growth and development of various tissues in the body. It also has a direct effect on the metabolism of fat and glucose, leading to changes in body composition.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the secretion of growth hormone, leading to an increase in IGF-1 levels. It also promotes the growth and development of various tissues in the body, including muscle, bone, and cartilage. Additionally, it has been shown to improve insulin sensitivity and lipid metabolism, leading to changes in body composition.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid in lab experiments include its ability to stimulate the secretion of growth hormone and its potential to improve body composition and metabolic function. However, its limitations include the need for careful dosing and monitoring, as well as the potential for side effects.

Future Directions

There are several potential future directions for research on 2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid. These include further studies on its effects on aging and cognitive function, as well as its potential applications in the treatment of various metabolic and musculoskeletal disorders. Additionally, there is a need for more research on the optimal dosing and administration of this compound in order to minimize side effects and maximize its potential benefits.

Synthesis Methods

2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid can be synthesized through a multistep process involving the condensation of 2-methylpyrazole-3-carboxylic acid with 2-aminoethylcarbamate, followed by esterification with 2-ethylbutyric acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid has been shown to have several potential applications in scientific research. It has been studied for its effects on metabolism, body composition, and aging. In particular, it has been shown to increase lean body mass and decrease fat mass in both young and elderly individuals. It has also been studied for its potential to improve bone density and cognitive function.

Properties

IUPAC Name

2-ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-4-12(5-2,11(17)18)8-13-10(16)9-6-7-14-15(9)3/h6-7H,4-5,8H2,1-3H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKILYORWZKBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CC=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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